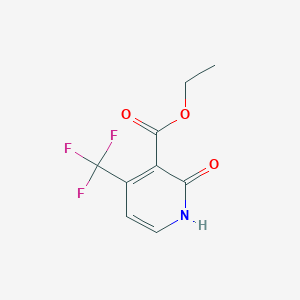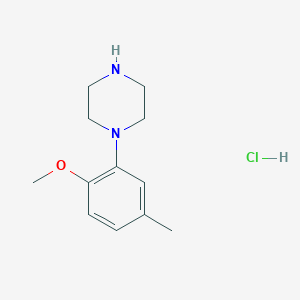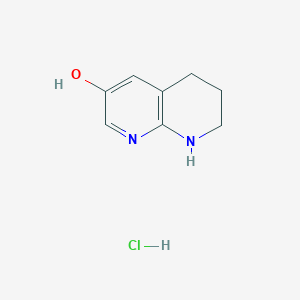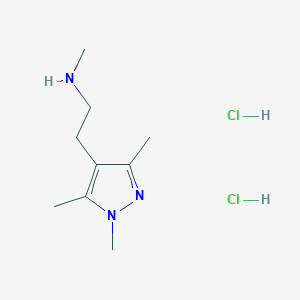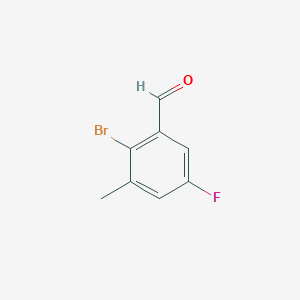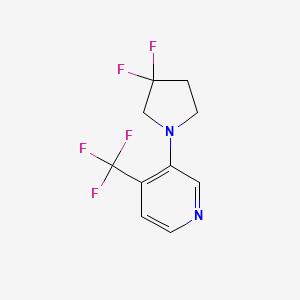
3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine
Vue d'ensemble
Description
3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring and a pyrrolidine ring, both of which are substituted with fluorine atoms. The compound is also known as DFP-10825 and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of 3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, which may be responsible for its anticancer activity.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine have been studied in vitro and in vivo. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to have an inhibitory effect on the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine in lab experiments is its potential anticancer activity. The compound can be used to study the mechanisms of cancer cell growth and to develop new drugs for the treatment of cancer. However, one of the limitations of using the compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine. One direction is to investigate the compound's potential as a fluorescent probe for the detection of metal ions. Another direction is to study the compound's mechanism of action and its potential use as a drug candidate for the treatment of cancer. Additionally, the compound's toxicity and safety profile could be further investigated to determine its potential use in clinical trials.
Applications De Recherche Scientifique
3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine has been studied for its potential applications in various fields of scientific research. It has been reported to have anticancer activity and has been investigated as a potential drug candidate for the treatment of cancer. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
3-(3,3-difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F5N2/c11-9(12)2-4-17(6-9)8-5-16-3-1-7(8)10(13,14)15/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTKYPANTDVQGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=CN=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



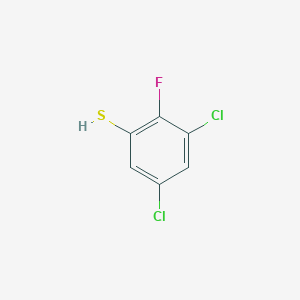
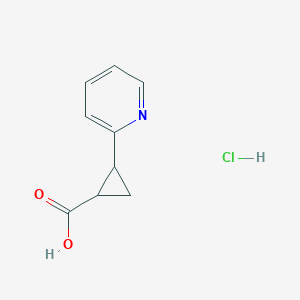
![(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid](/img/structure/B1408583.png)
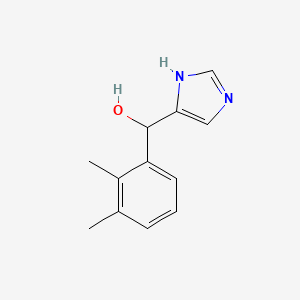
![Sodium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B1408586.png)
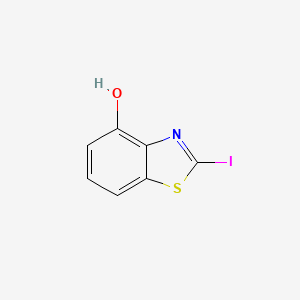
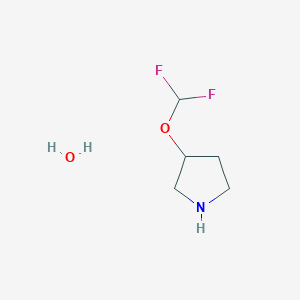
![[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride](/img/structure/B1408589.png)
![2-oxa-5,8-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1408590.png)
